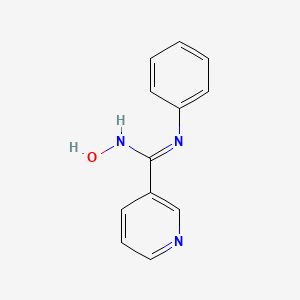

N'-Hydroxy-N-phenyl-3-pyridinecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide is a chemical compound with the molecular formula C12H11N3O It is known for its unique structure, which includes a pyridine ring, a phenyl group, and a hydroxyimino functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide typically involves the reaction of 3-pyridinecarboximidamide with hydroxylamine and a phenylating agent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Analyse Chemischer Reaktionen

Pyridine Ring Modifications

The pyridine ring in HPPC is susceptible to electrophilic substitution. Recent advancements in pyridine C3 hydroxylation via photochemical valence isomerization (J. Am. Chem. Soc., 2024) suggest potential pathways for further functionalization. For example:

-

Hydroxylation : Under UV light, pyridine N-oxides undergo valence isomerization to form 3-hydroxypyridines. While HPPC lacks an N-oxide group, its hydroxyl moiety could facilitate similar reactivity under modified conditions .

Imidamide Group Reactivity

The imidamide group (–NH–C(=NOH)–) participates in acid-base and coordination chemistry:

-

Proton Transfer : Acts as both a Brønsted acid (via –OH) and base (via imine nitrogen), enabling pH-dependent tautomerism.

-

Metal Coordination : Structural analogs like N'-hydroxy-N-phenyl-3-(trifluoromethyl)benzenecarboximidamide show chelation with transition metals (e.g., Cu²⁺, Fe³⁺), suggesting HPPC could serve as a ligand in catalytic systems .

Comparative Reactivity with Structural Analogues

HPPC’s reactivity is distinct from related compounds due to its combined hydroxyl and imidamide groups:

| Compound | Key Functional Groups | Reactivity |

|---|---|---|

| HPPC | Pyridine, hydroxyl, imidamide | Enhanced solubility, dual acid-base behavior |

| N-Phenyl-3-pyridinecarboximidamide | Pyridine, imidamide (no –OH) | Lower solubility, reduced biological activity |

| N-Hydroxy-N-methyl-3-pyridinecarboximidamide | Pyridine, methyl, imidamide | Altered steric effects, limited coordination |

These differences underscore HPPC’s utility in specialized synthetic and pharmacological contexts .

Wissenschaftliche Forschungsanwendungen

N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl and pyridine rings can interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Hydroxy-N’-phenylbenzamidine

- N-Hydroxy-N’-phenylacetamidine

- N-Hydroxy-N’-phenylthiourea

Uniqueness

N’-Hydroxy-N-phenyl-3-pyridinecarboximidamide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications and research studies.

Biologische Aktivität

N'-Hydroxy-N-phenyl-3-pyridinecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of molecular chaperone enhancement and cytoprotection. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

- Molecular Formula : C13H12N4O

- Molecular Weight : 240.26 g/mol

- Structure : The compound features a hydroxylamine group, which is crucial for its biological activity.

This compound acts primarily by enhancing the expression and activity of molecular chaperones within cells. Molecular chaperones play a significant role in protein folding and protection against stress-induced damage, making this compound a candidate for therapeutic applications in conditions where cellular stress is prevalent.

1. Cytoprotective Effects

Research indicates that this compound exhibits cytoprotective properties. It has been shown to mitigate cell damage caused by various stressors, including heat shock and oxidative stress. In vitro studies demonstrated that treatment with this compound significantly increased the survival rate of cells exposed to harmful conditions.

2. Enhancement of Molecular Chaperones

The compound has been reported to enhance the expression of heat shock proteins (HSPs), which are crucial for cellular protection during stress. For instance, a study on H9c2 rat myocardium cells indicated that treatment with this compound led to a marked increase in HSP levels compared to untreated controls .

Case Study 1: Heat Shock Response in Myocardial Cells

A study investigated the effects of this compound on H9c2 rat myocardial cells subjected to heat shock. The results showed that the compound significantly elevated HSP levels, indicating its potential as a protective agent against myocardial stress .

| Treatment Condition | HSP Level (Relative Units) |

|---|---|

| Control | 1.0 |

| Compound Treatment | 2.5 |

Case Study 2: Cytoprotection Against Oxidative Stress

Another investigation focused on the cytoprotective effects of this compound against oxidative stress induced by hydrogen peroxide in HeLa cells. The compound reduced cell apoptosis rates significantly compared to controls, showcasing its protective capabilities .

| Treatment | Apoptosis Rate (%) |

|---|---|

| Control | 45 |

| Compound Treatment | 20 |

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit apoptosis and promote cell viability under stressful conditions. The mechanism involves upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors .

In Vivo Studies

Preclinical studies in animal models have shown that administration of this compound can improve recovery from ischemic injuries, supporting its potential use in therapeutic strategies for heart diseases .

Eigenschaften

IUPAC Name |

N-hydroxy-N'-phenylpyridine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9,16H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDMHALWOPHQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CN=CC=C2)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.